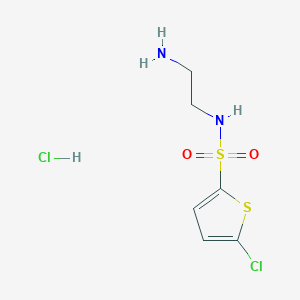

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride

Description

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a sulfonamide derivative featuring a 5-chlorothiophene ring linked to an aminoethyl group, with a hydrochloride counterion. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name |

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S2.ClH/c7-5-1-2-6(12-5)13(10,11)9-4-3-8;/h1-2,9H,3-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSDBIZWDMPGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 5-chlorothiophene

The initial step involves the selective chlorosulfonation of 5-chlorothiophene to yield 5-chlorothiophene-2-sulfonyl chloride. This reaction typically uses chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to avoid overreaction or degradation.

- Reaction conditions: Chlorosulfonic acid is added dropwise to 5-chlorothiophene at temperatures ranging from 0°C to 110°C, with reaction times between 2 to 6 hours depending on scale and desired yield.

- Outcome: Formation of 5-chlorothiophene-2-sulfonyl chloride with yields reported up to 95%.

Amination with 2-aminoethylamine

The sulfonyl chloride intermediate is then reacted with 2-aminoethylamine to form the sulfonamide bond.

- Procedure: The sulfonyl chloride is dissolved in an aqueous or mixed solvent system, and 2-aminoethylamine is added gradually at temperatures between 15°C and 40°C.

- Reaction time: Typically 3 to 5 hours.

- Yield: Sulfonamide formation yields are generally high, around 85-90%.

Formation of Hydrochloride Salt

The free amine in the side chain is converted to its hydrochloride salt to improve stability and solubility.

- Method: The crude sulfonamide is treated with hydrogen chloride gas or aqueous hydrochloric acid under controlled pH (around 2-3) and temperature (room temperature to 40°C).

- Isolation: The hydrochloride salt precipitates out and is collected by filtration, followed by drying.

Purification and Characterization

- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is employed.

- Characterization: Confirmed by NMR spectroscopy, melting point analysis, and chromatographic purity (HPLC or GC).

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Chlorosulfonation | 5-chlorothiophene + chlorosulfonic acid | 100-110 | 4-6 | 90-95 | Controlled addition to avoid overreaction |

| 2. Amination | 5-chlorothiophene-2-sulfonyl chloride + 2-aminoethylamine | 15-40 | 3-5 | 85-90 | Slow addition of amine to sulfonyl chloride |

| 3. Hydrochloride formation | Treatment with HCl gas or aqueous HCl | 20-40 | 1-2 | 90-95 | pH maintained at 2-3 for salt formation |

| 4. Purification | Recrystallization from ethanol | Ambient | 2-3 | - | Yields after purification vary |

- Chlorosulfonation: Studies show that a two-step chlorosulfonation process, first sulfonation with chlorosulfonic acid followed by chlorination with sulfuryl chloride, improves yield and reduces reagent consumption (up to 96.8% yield).

- Amination: Controlled temperature and slow addition of amine prevent side reactions and maximize sulfonamide formation, achieving yields near 90%.

- Hydrochloride salt formation: Introduction of HCl gas at controlled flow rates and pH ensures high purity and yield of the hydrochloride salt, as demonstrated in the preparation of related aminoethyl hydrochlorides.

- Purification: Recrystallization and chromatographic methods ensure removal of impurities and confirmation of structure by NMR and chromatographic purity.

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Chlorosulfonic acid molar ratio | 2.5 - 3.0 equiv | Higher ratios increase sulfonation efficiency |

| Reaction temperature (chlorosulfonation) | 100 - 110 °C | Optimal for sulfonyl chloride formation |

| Amination temperature | 15 - 40 °C | Prevents decomposition, improves selectivity |

| HCl gas flow rate (salt formation) | 300 - 500 mL/min | Controls pH and salt precipitation |

| Reaction time (overall) | 8 - 12 hours | Balances conversion and side reactions |

The preparation of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is efficiently achieved through a multi-step process involving chlorosulfonation of 5-chlorothiophene, amination with 2-aminoethylamine, and conversion to the hydrochloride salt. Optimized reaction conditions, including reagent ratios, temperature control, and careful pH management during salt formation, yield high-purity product with yields exceeding 85%. These methods are supported by detailed patent literature and research studies, providing a robust foundation for synthesis at laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Condensation Reagents: Aldehydes, ketones, and acid chlorides.

Major Products

Substitution Products: N-(2-aminoethyl)-5-substituted thiophene-2-sulfonamides.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and amines.

Condensation Products: Imines and Schiff bases.

Scientific Research Applications

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is utilized in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride exerts its effects involves:

Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.

Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent and Heterocyclic Ring Variations

N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride

- Structure: Benzene ring with 2-fluoro and 5-methyl substituents; sulfonamide linked to a 2-aminoethyl group.

- Molecular Formula : C₉H₁₄ClFN₂O₂S; Molecular Weight : 268.74 g/mol .

- Key Differences :

- Replaces thiophene with a benzene ring, reducing aromatic electron density.

- Fluoro and methyl substituents alter steric and electronic profiles compared to the chloro-thiophene analog.

- Applications : Used in life science research, though specific biological data are unavailable .

Lazabemide (N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride)

- Structure : Pyridine ring with 5-chloro substituent; carboxamide instead of sulfonamide.

- Carboxamide group reduces hydrogen-bonding capacity compared to sulfonamide.

- Pharmacological Activity : Selective MAO-B inhibitor, demonstrating the impact of heterocycle choice on enzyme specificity .

5-(Aminomethyl)furan-2-sulfonamide hydrochloride

- Structure: Furan ring with aminomethyl substituent.

- Molecular Formula : C₅H₉ClN₂O₃S; Molecular Weight : 212.65 g/mol .

- Key Differences: Furan’s lower aromaticity compared to thiophene reduces stability and electron delocalization. Aminomethyl group may enhance membrane permeability but decrease metabolic stability.

Aminoalkyl Chain Modifications

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

- Structure: Naphthalene ring with 5-chloro substituent; 4-aminobutyl chain.

- Key Differences: Extended alkyl chain (4-aminobutyl vs. Naphthalene’s larger aromatic system enhances π-π stacking interactions, which may influence receptor binding .

N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

Pharmacological and Physicochemical Properties

Biological Activity

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a sulfonamide compound with notable biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C₆H₈ClN₃O₂S₂

- Molecular Weight : 221.72 g/mol

- CAS Number : 160982-11-6

The presence of the aminoethyl group and the chlorothiophene moiety contributes to its biological interactions, particularly with carbonic anhydrases and other enzymes.

1. Inhibition of Carbonic Anhydrases

This compound has been identified as a potential inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and fluid balance. The inhibition of CAs can have therapeutic implications for conditions such as glaucoma and edema.

Table 1: Comparison of Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution at position 5 | Potential carbonic anhydrase inhibitor |

| 5-(Aminomethyl)thiophene-2-sulfonamide | Aminomethyl group instead of aminoethyl | Similar inhibitory effects on CAs |

| 5-(3-Hydroxypropyl)thiophene-2-sulfonamide | Hydroxypropyl substitution | Investigated for anti-inflammatory properties |

This specificity in structure may enhance binding affinity and selectivity towards certain biological targets compared to other similar compounds, potentially leading to more effective therapeutic applications while minimizing side effects associated with less selective inhibitors.

2. Antithrombotic Activity

Research has also indicated that derivatives similar to N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide exhibit significant antithrombotic properties. In vitro studies demonstrated that these compounds can inhibit thrombin and Factor Xa, which are critical in the coagulation cascade .

Table 2: Antithrombotic Activity of Selected Compounds

| Compound Name | Concentration (µg/mL) | Effect on Thrombin Activity |

|---|---|---|

| This compound | 30 | Inhibition observed |

| Compound 5 | 30 | Significant prolongation of PT and aPTT |

| Compound 9 | 20 | Prolonged bleeding time |

These findings suggest that the compound may be a candidate for further development in treating thrombotic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Carbonic Anhydrase Inhibition : A study demonstrated that this compound effectively inhibited various isoforms of carbonic anhydrases in vitro, showing potential for treating conditions related to fluid imbalance.

- Anticoagulant Properties : Another research highlighted its ability to prolong prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating its potential use as an anticoagulant agent in clinical settings .

- Antibacterial Activity : While not the primary focus, some derivatives have shown antibacterial properties against Gram-positive bacteria, suggesting a broader spectrum of activity that warrants further investigation .

Q & A

Q. What synthetic routes are optimal for preparing N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis Routes : The compound can be synthesized via sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with N-(2-aminoethyl)amine, followed by hydrochloric acid salt formation. Alternative routes include C-amidoalkylation of aromatic substrates, as described for structurally similar chloroacetamide derivatives .

- Purity Validation :

- Analytical Techniques : Use HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm.

- Spectroscopic Confirmation :

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and amine (N–H bend at 1600 cm⁻¹).

- NMR : Look for thiophene ring protons (δ 6.8–7.2 ppm) and ethylenediamine chain signals (δ 2.8–3.5 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- MAO-B Inhibition : Conduct fluorometric assays using human recombinant MAO-B, with kynuramine as a substrate. Compare IC₅₀ values to reference inhibitors (e.g., selegiline) .

- Cytotoxicity Screening : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values and therapeutic index .

Advanced Research Questions

Q. How can researchers resolve contradictions in MAO-B vs. MAO-A selectivity data?

Methodological Answer:

Q. What strategies improve blood-brain barrier (BBB) penetration for neurological applications?

Methodological Answer:

- Lipophilicity Optimization : Measure logP values (target: 1–3) via shake-flask method. Introduce halogen substituents (e.g., 5-Cl on thiophene) to enhance passive diffusion .

- In Vitro BBB Models : Use co-cultures of brain endothelial cells and astrocytes to assess permeability (Papp > 5 × 10⁻⁶ cm/s) .

Q. How can structural analogs be systematically compared to explain activity differences?

Methodological Answer:

- SAR Studies : Synthesize analogs with modifications to the sulfonamide linker, thiophene substituents, or ethylenediamine chain.

- Computational Analysis :

Q. What experimental designs mitigate confounding factors in neuroprotective studies?

Methodological Answer:

- In Vivo Models : Use MPTP-induced Parkinson’s disease mice. Administer compound intraperitoneally (10–50 mg/kg) and assess dopamine levels via HPLC-ECD.

- Controls : Include vehicle, positive control (rasagiline), and sham groups. Monitor off-target effects via locomotor activity tests .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS after IV/oral administration.

- Metabolite Identification : Use liver microsomes to identify Phase I/II metabolites. Compare metabolite activity to parent compound .

Toxicity and Safety Profiling

Q. What methodologies ensure comprehensive toxicity assessment?

Methodological Answer:

- Acute Toxicity : Conduct OECD Guideline 423 tests in rodents (dose range: 50–2000 mg/kg).

- Genotoxicity : Perform Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .

Structural Characterization Challenges

Q. How can polymorphic forms of the compound be identified and controlled?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.